molecular formula C10H11FO2S B2360252 Methyl [(4-fluorobenzyl)sulfanyl]acetate CAS No. 669757-96-4

Methyl [(4-fluorobenzyl)sulfanyl]acetate

Cat. No.: B2360252
CAS No.: 669757-96-4
M. Wt: 214.25
InChI Key: NIFNMNTXBNGSBX-UHFFFAOYSA-N
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Description

Methyl [(4-fluorobenzyl)sulfanyl]acetate is an organic compound with the molecular formula C10H11FO2S It is characterized by the presence of a fluorobenzyl group attached to a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-fluorobenzyl)sulfanyl]acetate typically involves the reaction of 4-fluorobenzyl chloride with thioglycolic acid methyl ester in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-fluorobenzyl chloride+thioglycolic acid methyl esterNaOH, refluxMethyl [(4-fluorobenzyl)sulfanyl]acetate\text{4-fluorobenzyl chloride} + \text{thioglycolic acid methyl ester} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-fluorobenzyl chloride+thioglycolic acid methyl esterNaOH, reflux​Methyl [(4-fluorobenzyl)sulfanyl]acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-fluorobenzyl)sulfanyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl [(4-fluorobenzyl)sulfanyl]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(4-fluorobenzyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The fluorobenzyl group can influence the compound’s lipophilicity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-chlorobenzyl)sulfanyl]acetate
  • Methyl [(4-bromobenzyl)sulfanyl]acetate
  • Methyl [(4-methylbenzyl)sulfanyl]acetate

Uniqueness

Methyl [(4-fluorobenzyl)sulfanyl]acetate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-13-10(12)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFNMNTXBNGSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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